Ethyl 5-[(4-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate is a synthetic organic compound classified under the benzofuran derivatives. This compound is notable for its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. Its molecular formula is with a molecular weight of approximately 431.33 g/mol. The compound has gained attention in medicinal chemistry due to its diverse applications in scientific research.
The synthesis of Ethyl 5-[(4-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate typically involves several key steps:
The molecular structure of Ethyl 5-[(4-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate can be represented using various notations:
InChI=1S/C22H23BrO4/c1-5-25-21(24)19-16-12-15(26-13-14-8-6-7-9-17(14)23)10-11-18(16)27-20(19)22(2,3)4/h6-12H,5,13H2,1-4H3
OOSSMTIERITDSU-UHFFFAOYSA-N
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3Br)C(C)(C)C
.
These notations provide insight into the compound's connectivity and stereochemistry.
Ethyl 5-[(4-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate can participate in various chemical reactions typical for benzofuran derivatives:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The biological mechanisms by which Ethyl 5-[(4-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate exerts its effects are still under investigation. Preliminary studies suggest that it may act through:
Ethyl 5-[(4-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate possesses several notable physical and chemical properties:
These properties are essential for understanding its behavior during synthesis and application in research.
Ethyl 5-[(4-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate has several applications across various fields:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5